molecular formula C15H13N5OS B14798602 4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14798602
M. Wt: 311.4 g/mol
InChI Key: QGDSBAZTFOEGPW-UHFFFAOYSA-N
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Description

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the nucleophilic addition of an amino group to a double bond. One common method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles. This reaction produces an intermediate, which is then further processed to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2,2-dicyano-1-phenylethyl)-3-methyl-5-oxo-4H-pyrazole-1-carbothioamide

InChI

InChI=1S/C15H13N5OS/c1-9-12(14(21)20(19-9)15(18)22)13(11(7-16)8-17)10-5-3-2-4-6-10/h2-6,11-13H,1H3,(H2,18,22)

InChI Key

QGDSBAZTFOEGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)C(C#N)C#N)C(=S)N

Origin of Product

United States

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